DBeQ Targets Both D1 and D2 ATPase Domains, Unlike D2-Selective Inhibitors ML240 and ML241
DBeQ inhibits both the D1 and D2 ATPase domains of p97, whereas ML240 and ML241 are specific for the D2 domain only [1]. This dual-domain inhibition translates into a dramatically smaller potency loss in the presence of the p47 cofactor: DBeQ shows only a 4- to 6-fold decrease in potency against the p97–p47 complex, while ML240 and ML241 exhibit an approximately 50-fold reduction [1].
| Evidence Dimension | Potency shift against p97–p47 cofactor complex |
|---|---|
| Target Compound Data | 4- to 6-fold decrease in potency |
| Comparator Or Baseline | ML240 and ML241: ~50-fold decrease in potency |
| Quantified Difference | DBeQ retains ~8- to 12-fold greater potency in the presence of p47 |
| Conditions | In vitro ATPase assay with recombinant p97 and p47 cofactor |
Why This Matters
DBeQ is the preferred tool for studying p97 function in cellular contexts where the p47 cofactor is present, as its potency remains largely uncompromised relative to D2-selective inhibitors.
- [1] Fang CJ, Gui L, Zhang X, et al. Evaluating p97 inhibitor analogues for their domain selectivity and potency against the p97-p47 complex. ChemMedChem. 2015;10(1):52-56. View Source
